9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
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Overview
Description
Scientific Research Applications
Photoinduced C-F Bond Cleavage
Research on fluorinated quinolones, such as 6-fluoro derivatives like norfloxacin, has shown that these compounds undergo heterolytic defluorination when exposed to light, which is a pathway for generating aryl cations in solution. This photochemical behavior has implications in the study of photostability and phototoxicity of fluoroquinolones (Fasani et al., 1999).
Oxidation and Transformation in Disinfection Processes
The reaction kinetics and transformation of fluoroquinolones (FQs) with chlorine dioxide have been studied, revealing insights into the behavior of FQs during disinfection processes. This research is significant for understanding how FQs interact in various chemical environments, especially in water treatment contexts (Wang, He, & Huang, 2010).
Aldose Reductase Inhibition
Studies on quinoxalinone-based compounds, which share structural similarities with fluoroquinolones, have demonstrated their potential as aldose reductase inhibitors. These findings are particularly relevant for designing treatments against diabetic complications, showcasing the versatility of fluoroquinolone derivatives in therapeutic applications (Qin et al., 2015).
Novel Antibacterial Derivatives
Research into novel N-1 substituents of naphthyridones and quinolones has led to the development of compounds with potent antibacterial activities. This includes exploring different substitutions in the quinolone structure, which can significantly enhance antibacterial efficacy (Kuramoto et al., 2003).
Antiproliferative Activities Against Cancer
The synthesis of 6-arylindeno[1,2-c]quinoline derivatives has been investigated for their antiproliferative activities against various cancer cell lines. This research highlights the potential of fluoroquinolone derivatives in cancer therapy, demonstrating their efficacy in inhibiting the growth of cancer cells (Tseng et al., 2009).
Veterinary Medicine Applications
Fluoroquinolones have been extensively studied for their use in veterinary medicine. This includes an overview of their structure-activity relationship, clinical uses, pharmacokinetics, and mechanisms of microbial resistance, offering valuable insights for both research scientists and veterinary practitioners (Martinez, McDermott, & Walker, 2006).
Synthesis and Structure-Activity Relationship
The preparation of new arylfluoroquinolones, characterized by specific substitutions, has been investigated to understand their in vitro antibacterial potency. This research aids in the development of more effective antibacterial agents by exploring different structural configurations (Chu et al., 1987).
Wastewater Analysis
Studies have been conducted on the determination of fluoroquinolones in urban wastewater, highlighting their persistence and behavior in aquatic environments. This is crucial for environmental monitoring and assessing the impact of pharmaceuticals on ecosystems (Golet et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
8-[2-fluoro-5-(trifluoromethyl)phenyl]-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4NO4/c20-11-2-1-8(19(21,22)23)3-9(11)16-10-4-14-15(28-7-27-14)5-12(10)24-13-6-26-18(25)17(13)16/h1-5,16,24H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZFNDIBCMPXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=C(C=CC(=C5)C(F)(F)F)F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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